5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a dichlorophenyl group attached to a sulfanyl group, which is further connected to a dimethoxynaphthalene-1,4-dione core. The compound’s unique structure imparts it with distinct chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dichlorophenyl Sulfanyl Intermediate: This step involves the reaction of 2,6-dichlorothiophenol with an appropriate halogenated compound under basic conditions to form the dichlorophenyl sulfanyl intermediate.
Coupling with Naphthoquinone: The intermediate is then coupled with 2,3-dimethoxynaphthoquinone under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer agent. Additionally, the sulfanyl group may interact with thiol-containing enzymes, inhibiting their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- 5-[(2,4-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione
- 5-[(2,6-Dichlorophenyl)sulfanyl]-3,6-diphenyl-1,2,4-triazine
Uniqueness
5-[(2,6-Dichlorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthoquinone core, which imparts distinct chemical reactivity and biological activity. The presence of both dichlorophenyl and sulfanyl groups enhances its potential as a versatile compound in various applications.
Properties
CAS No. |
89226-98-2 |
---|---|
Molecular Formula |
C18H12Cl2O4S |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
5-(2,6-dichlorophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H12Cl2O4S/c1-23-16-14(21)9-5-3-8-12(13(9)15(22)17(16)24-2)25-18-10(19)6-4-7-11(18)20/h3-8H,1-2H3 |
InChI Key |
CIRQJEWEUVACPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.